NO Production Inhibition: Kauran-16,17-diol vs. Co-occurring ent-Kauranes
Kauran-16,17-diol inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages with an IC50 of 17 μM . In a comparative study of ent-kauranes isolated from Annona glabra, Kauran-16,17-diol (17 μM) exhibited distinct potency compared to other ent-kauranes from the same extract: ent-kaur-16-en-19-oic acid (IC50 = 46.7 μM) and ent-16β,17-dihydroxy-kauran-19-oic acid (IC50 = 89.3 μM) [1].
| Evidence Dimension | NO production inhibition (anti-inflammatory activity) |
|---|---|
| Target Compound Data | IC50 = 17 μM |
| Comparator Or Baseline | ent-kaur-16-en-19-oic acid (IC50 = 46.7 μM); ent-16β,17-dihydroxy-kauran-19-oic acid (IC50 = 89.3 μM) |
| Quantified Difference | Target compound is 2.7-fold and 5.3-fold more potent, respectively |
| Conditions | LPS-stimulated RAW 264.7 macrophages |
Why This Matters
This quantitative head-to-head comparison demonstrates that Kauran-16,17-diol provides a significantly more potent tool for NO inhibition studies compared to structurally similar ent-kauranes from the same natural source, justifying its specific selection over potential alternatives.
- [1] Bioorg Med Chem Lett. 2015 Jan 15;25(2):254-8. New ent-kauranes from the fruits of Annona glabra and their inhibitory nitric oxide production in LPS-stimulated RAW264.7 macrophages. View Source
